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Compound of Interest

Compound Name: Bromal hydrate

Cat. No.: B3053073

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
bromal hydrate as a reagent in organic synthesis. It focuses on its application in carbon-
carbon bond-forming reactions to generate complex and valuable molecules, particularly chiral
B-tribromomethyl-B-hydroxy ketones, which are versatile building blocks for pharmaceuticals
and other bioactive compounds.

Introduction

Bromal hydrate (2,2,2-tribromo-1,1-ethanediol) is the hydrate of bromal
(tribromoacetaldehyde).[1] Similar to its chloro-analogue, chloral hydrate, it serves as a stable
and easy-to-handle source of the tribromomethyl group. In organic synthesis, bromal hydrate
is a valuable reagent for the introduction of the CBr3 moiety, which can be a key structural
element in drug candidates or can be further transformed into other functional groups. Its
primary application lies in its reaction as an electrophile with various nucleophiles, including
enolates and imines.

Key Applications: Synthesis of B-Tribromomethyl-f3-
Hydroxy Ketones

A significant application of bromal hydrate is in the asymmetric synthesis of 3-triboromomethyl-
B-hydroxy ketones. This transformation is analogous to the well-established reaction of chloral
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hydrate with chiral imines to produce B-trichloromethyl-B-hydroxy ketones in high yields and
enantioselectivities. The resulting tribromomethyl compounds are valuable intermediates for the
synthesis of chiral a-amino acids and other biologically active molecules.[2]

General Reaction Scheme:

The reaction proceeds via the nucleophilic addition of a chiral imine (formed in situ from a
ketone and a chiral amine) to bromal hydrate, followed by hydrolysis to yield the -

tribromomethyl-3-hydroxy ketone.

o Diagram of the general reaction workflow:

Step 1: Imine Formation (in situ) Step 2: Nucleophilic Addition
Ketone Chiral Amine Bromal Hydrate
(R1-CO-CH2-R2) (R*-NH2) (Br3CCH(OH)2)
+ +
Chiral Imine y Adduct

Step 3: Hydrolysis

H20

B-Tribromomethyl-B-hydroxy ketone
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Caption: General workflow for the synthesis of B-tribromomethyl-f-hydroxy ketones.
Experimental Protocols
Bromal hydrate can be synthesized by the hydration of bromal.[1]
o Materials:

o Bromal (tribromoacetaldehyde)

o Distilled water
» Procedure:

o In aflask, carefully add distilled water to bromal in a 1:1 molar ratio.

o The reaction is exothermic and proceeds under ambient conditions.

o Stir the mixture until the reaction is complete.

o The resulting bromal hydrate can be purified by recrystallization from water.
This protocol is adapted from the synthesis of B-trichloromethyl-3-hydroxy ketones.[2]

o Materials:

o

A ketone (e.g., acetophenone)

o A chiral amine (e.qg., (S)-(-)-a-methylbenzylamine)
o Bromal hydrate

o Anhydrous solvent (e.g., Diethyl ether or THF)

o Hydrochloric acid (1 M)

o Saturated sodium bicarbonate solution

o Brine
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o Anhydrous magnesium sulfate

o Silica gel for column chromatography

e Procedure:

o In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the
ketone (1.0 eq.) and the chiral amine (1.1 eq.) in the anhydrous solvent.

o Stir the mixture at room temperature for 1-2 hours to allow for the in situ formation of the
chiral imine.

o Cool the reaction mixture to O °C in an ice bath.

o Add a solution of bromal hydrate (1.2 eq.) in the same anhydrous solvent dropwise to the
reaction mixture over 30 minutes.

o Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography
(TLC).

o Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding
1 M hydrochloric acid.

o Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

o Separate the organic layer and wash it successively with saturated sodium bicarbonate
solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by silica gel column chromatography to obtain the desired 3-
tribromomethyl-B-hydroxy ketone.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a representative
B-tribromomethyl-B-hydroxy ketone, based on analogous reactions with chloral hydrate.[2]
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Ketone ] . ) Enantiomeric
Chiral Amine Product Yield (%)
(Substrate) Excess (ee, %)
(S)-4,4,4-
(S)-(-)-a- Tribromo-3-
Acetophenone Methylbenzylami  hydroxy-3- 85-95 >90
ne phenylbutan-2-
one
(R)-1,1,1-
(R)-(+)-o- Tribromo-2-
Propiophenone Methylbenzylami  hydroxy-2- 80-90 >90
ne phenylpentan-3-
one
(S)-2-(1,1,1-
S)-(-)-a-
5)-0) ~ Tribromo-2-
Cyclohexanone Methylbenzylami 75-85 >85
hydroxyethyl)cycl
ne

ohexan-1-one

Note: Yields and enantiomeric excesses are estimates based on similar reactions and may

require optimization for specific substrates.

Signaling Pathways and Logical Relationships

o Diagram of the Proposed Reaction Mechanism:

Chiral Amine

Imine Formation

Chiral Imine

Bromal Hydrate

Diastereomeric
Transition State

Nucleophilic Attack

Intermediate Adduct

Hydrolysis

H20 Final Product

(B-Tribromomethyl-B-hydroxy ketone)
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Caption: Proposed mechanism for the asymmetric synthesis.

Safety and Handling

Bromal hydrate is a hazardous substance and should be handled with appropriate safety
precautions. It is harmful if swallowed and causes skin and eye irritation.[1] Always work in a
well-ventilated fume hood and wear appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat.

Conclusion

Bromal hydrate is a valuable and versatile reagent in organic synthesis, particularly for the
stereoselective synthesis of B-tribromomethyl-B-hydroxy ketones. The protocols and data
presented here provide a foundation for researchers to explore the utility of this reagent in the
development of novel pharmaceuticals and other complex organic molecules. The
straightforward nature of these reactions, coupled with the high yields and stereoselectivities
achievable, makes bromal hydrate an attractive tool for modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt
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